N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
Synthesis Analysis
Research into the synthesis of related compounds reveals methodologies that may be applicable to our compound of interest. A stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a method for synthesizing cyclic sulfoximines, highlighting the role of difluoro(phenylsulfonyl)methyl groups in facilitating cycloaddition reactions (Ye et al., 2014). Furthermore, efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride demonstrates the key role of this agent in preparing compounds with strong electron-withdrawing and acidic properties (Garlyauskayte et al., 2002).
Molecular Structure Analysis
The molecular structure of related sulfonamides and their derivatives has been extensively studied. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds provide insights into the electron delocalization and bond shortening observed upon deprotonation, which could be relevant for understanding the molecular structure of our compound of interest (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides as terminators of cationic cyclisations has been demonstrated, offering insights into the potential chemical reactions involving our compound (Haskins & Knight, 2002). Additionally, the preparation and reactivity of trifluoromethanesulfonic acid-catalyzed compounds reveal how such reactions could be relevant to the synthesis and modification of our compound of interest (Lin et al., 2011).
Physical Properties Analysis
The physical properties of related sulfonamide compounds, including their synthesis, crystal structure, and spectral properties, have been detailed, providing a basis for understanding the physical characteristics of our compound of interest (Danish et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamides and their derivatives, such as reactivity with N-nucleophiles and the formation of corresponding amides, offer insights into the chemical behavior of our compound of interest. Studies on N-trifluoromethylsulfonyl-substituted guanidines and their reactions highlight important aspects of chemical properties and potential reactivity patterns (Tolstikova et al., 2011).
Scientific Research Applications
Inhibition of γ-Secretase for Alzheimer's Disease Treatment : N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide, known as MRK-560, is a γ-secretase inhibitor. It has been demonstrated to significantly reduce amyloid beta (Aβ) peptides in the brain and cerebrospinal fluid in rats, suggesting potential for treating Alzheimer's disease (Best et al., 2006). Another study found that chronic treatment with MRK-560 attenuated the appearance of amyloid plaques in mice without causing Notch-related pathology, further supporting its therapeutic potential for Alzheimer's disease (Best et al., 2007).
Synthesis and Structural Analysis : Various studies have focused on the synthesis and structural characterization of sulfonamide derivatives, including those similar in structure to N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide. These include investigations into their synthesis, crystal structure, and spectral properties, providing foundational knowledge for their potential applications (Danish et al., 2021).
Fungicidal Properties and Agricultural Applications : Novel sulfonamides, including those structurally related to N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide, have been studied for their potential as fungicides against Botrytis cinerea, a plant pathogen. These compounds showed promising results in both laboratory and field tests, indicating potential applications in agriculture (Cai et al., 2019).
Organic Synthesis and Chemistry Applications : Various studies have explored the reactions and properties of compounds related to N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide in the context of organic synthesis. These include investigations into oxidative addition reactions, synthesis of novel compounds, and their potential applications in organic chemistry (Moskalik et al., 2013).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVWDXOIGQJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF5NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |
Citations
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